molecular formula C22H18ClN3O3S B12270793 3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12270793
M. Wt: 439.9 g/mol
InChI Key: QSFTZMQXQHHMQT-UHFFFAOYSA-N
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Description

3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[2,3-b]pyridine core, which is substituted with amino, chlorophenyl, and dimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted thieno[2,3-b]pyridine compounds.

Scientific Research Applications

3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-yl-(4-chloro-phenyl)-methanone
  • 3-amino-6-phenyl-thieno[2,3-b]pyridine-2-yl-(4-chloro-phenyl)-methanone
  • 3-amino-6-methyl-thieno[2,3-b]pyridine-2-yl-(4-chloro-phenyl)-methanone

Uniqueness

The uniqueness of 3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the thieno[2,3-b]pyridine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

3-amino-6-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18ClN3O3S/c1-28-14-7-9-17(18(11-14)29-2)25-21(27)20-19(24)15-8-10-16(26-22(15)30-20)12-3-5-13(23)6-4-12/h3-11H,24H2,1-2H3,(H,25,27)

InChI Key

QSFTZMQXQHHMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Cl)N)OC

Origin of Product

United States

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